molecular formula C8H8BrNO3 B15223246 Ethyl 5-bromo-4-hydroxypicolinate

Ethyl 5-bromo-4-hydroxypicolinate

Cat. No.: B15223246
M. Wt: 246.06 g/mol
InChI Key: KZGGDTNWMKWMHV-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-4-hydroxypicolinate is a brominated picolinate ester featuring a pyridine ring substituted with a hydroxyl group (-OH) at position 4 and a bromine atom (Br) at position 5, esterified with an ethyl group.

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

ethyl 5-bromo-4-oxo-1H-pyridine-2-carboxylate

InChI

InChI=1S/C8H8BrNO3/c1-2-13-8(12)6-3-7(11)5(9)4-10-6/h3-4H,2H2,1H3,(H,10,11)

InChI Key

KZGGDTNWMKWMHV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)C(=CN1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-4-hydroxypicolinate typically involves the bromination of ethyl 4-hydroxypicolinate. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in solvents like ethanol or dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Substitution: Formation of ethyl 4-hydroxy-5-substituted picolinate derivatives.

    Oxidation: Formation of ethyl 5-bromo-4-pyridinecarboxylate.

    Reduction: Formation of ethyl 4-hydroxypicolinate or ethyl picolinate.

Scientific Research Applications

Ethyl 5-bromo-4-hydroxypicolinate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a building block in the synthesis of functional materials.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-4-hydroxypicolinate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and hydroxyl group play crucial roles in binding to the target molecules, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a structural and functional comparison with key analogs:

Table 1: Comparative Analysis of Ethyl 5-bromo-4-hydroxypicolinate and Related Bioactive Compounds

Compound Molecular Weight Functional Groups Key Structural Features Reported Bioactivity
This compound 246.06 (calculated) Ester, hydroxyl, bromine, pyridine Brominated aromatic ester Potential antifungal (inferred)
6-Gingerol (from ginger) 294.39 Hydroxyl, ketone, alkyl chain Long aliphatic chain with phenolic moiety Antifungal, anti-inflammatory
Curcumin (from turmeric) 368.38 Diketone, phenolic -OH Symmetric diarylheptanoid Antioxidant, antifungal
Protocatechuic acid (from Dicranoloma reflexum) 154.12 Phenolic -OH, carboxylic acid Simple phenolic acid Antioxidant, antimicrobial

Key Observations

Functional Group Diversity: this compound’s bromine atom distinguishes it from hydroxyl-rich compounds like curcumin and protocatechuic acid.

Bioactivity Implications: While gingerols (e.g., 6-gingerol) and curcumin exhibit broad-spectrum antifungal activity due to phenolic -OH groups, this compound’s bromine could confer targeted inhibition of fungal cytochrome P450 enzymes or thiol-containing proteins . Protocatechuic acid’s antimicrobial activity is attributed to its ability to disrupt microbial membranes via phenolic -OH groups . In contrast, the pyridine ring in this compound may enable π-π stacking with aromatic residues in pathogen proteins.

Structural Limitations: The absence of extended conjugated systems (e.g., curcumin’s diketone) may reduce antioxidant capacity compared to phenolic analogs. However, bromine’s electron-withdrawing effect could stabilize free radicals in unique pathways.

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